molecular formula C9H11BrO2 B6293885 1-Bromo-2-methoxy-3-(methoxymethyl)benzene CAS No. 2379322-39-9

1-Bromo-2-methoxy-3-(methoxymethyl)benzene

Cat. No.: B6293885
CAS No.: 2379322-39-9
M. Wt: 231.09 g/mol
InChI Key: AKDKRURTSRHAGT-UHFFFAOYSA-N
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Description

1-Bromo-2-methoxy-3-(methoxymethyl)benzene ( 2379322-39-9) is a substituted benzene derivative of interest in organic and medicinal chemistry research. This compound, with a molecular formula of C 9 H 11 BrO 2 and a molecular weight of 231.09, features both bromine and methoxymethyl functional groups on its aromatic ring . The bromine atom serves as a versatile handle for further synthetic manipulation, enabling the construction of more complex molecular architectures via cross-coupling reactions, such as Suzuki or Heck reactions. The methoxymethyl group can influence the electron density of the aromatic system and may also act as a protected alcohol or a modifiable functional group. As a specialty building block, it is primarily utilized in method development, ligand synthesis, and materials science research. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-methoxy-3-(methoxymethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c1-11-6-7-4-3-5-8(10)9(7)12-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKDKRURTSRHAGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C(=CC=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Bromo 2 Methoxy 3 Methoxymethyl Benzene

Regioselective Bromination Strategies for Substituted Anisoles

The synthesis of 1-Bromo-2-methoxy-3-(methoxymethyl)benzene necessitates a highly regioselective bromination step. The methoxy (B1213986) group (-OCH₃) on an anisole (B1667542) ring is a powerful ortho, para-directing group due to its electron-donating nature through resonance. organicchemistrytutor.comdoubtnut.com This inherent directing effect is a cornerstone of any synthetic strategy for the target molecule.

When considering a precursor such as 2-methoxy-3-(methoxymethyl)anisole, direct bromination would likely lead to a mixture of products. The methoxy group strongly activates the positions ortho and para to it. Therefore, the bromine would be directed to the 4- and 6-positions. To achieve the desired 1-bromo substitution, the directing effects of the existing substituents must be carefully orchestrated.

A plausible strategy involves the bromination of a precursor where the desired position is activated and other positions are either blocked or less activated. For instance, starting with 2-methoxytoluene, the methoxy group would direct bromination to the position para to it (5-position) and ortho (3-position). To favor the 3-position, one might need to consider steric hindrance or the use of specific brominating agents that can modulate regioselectivity.

Research on the bromination of substituted anilines and other activated aromatic compounds has shown that the choice of brominating agent and solvent can significantly influence the regiochemical outcome. researchgate.netnih.gov For example, N-bromosuccinimide (NBS) in various solvents is a common reagent for selective bromination. researchgate.net The table below illustrates the typical regioselectivity observed in the bromination of a related anisole derivative.

Table 1: Regioselectivity in the Bromination of 2-Methylanisole

Brominating Agent Solvent Major Product(s) Reference
Br₂/FeBr₃ CCl₄ 4-Bromo-2-methylanisole libretexts.org
NBS CH₃CN Mixture of 4-Bromo and 6-Bromo isomers researchgate.net

To achieve the specific substitution pattern of this compound, a synthetic route that installs the bromine at a later stage, after the other substituents are in place, might be more effective. This would involve a precursor such as 2-methoxy-3-methylanisole, where the electronic and steric environment can be controlled to favor bromination at the desired position.

Approaches for the Installation of the Methoxymethyl Group on Aromatic Rings

The introduction of the methoxymethyl group (-CH₂OCH₃) onto the aromatic ring is another critical transformation. This can be achieved through various methods, primarily involving the formation of a benzyl (B1604629) ether.

Functionalization of Benzylic Positions for Ether Formation

A common and effective method for forming the methoxymethyl group is through the Williamson ether synthesis. numberanalytics.comfrancis-press.comlibretexts.org This approach involves the reaction of a benzyl halide with sodium methoxide (B1231860). For the target molecule, this would mean starting with a precursor like 1-bromo-3-(bromomethyl)-2-methoxybenzene. The benzylic bromide is highly reactive towards nucleophilic substitution by the methoxide ion.

Recent advancements in C-H functionalization offer alternative routes. researchgate.netnih.govresearchgate.net Direct oxidation of a benzylic C-H bond in the presence of methanol (B129727) could potentially form the desired ether linkage. researchgate.net These methods often utilize transition metal catalysts or photocatalysis and can offer milder reaction conditions compared to traditional methods. nih.govresearchgate.net

Table 2: Comparison of Methods for Benzyl Ether Formation

Method Reactants Conditions Advantages Disadvantages
Williamson Ether Synthesis Benzyl halide, Sodium methoxide Polar aprotic solvent (e.g., DMF, DMSO) High yield, well-established Requires a pre-functionalized benzyl halide
Photocatalytic C-H Activation Toluene derivative, Methanol Photocatalyst, light Milder conditions, direct functionalization May require specific directing groups, potential for side reactions
Copper-Catalyzed Cross-Coupling Toluene derivative, Methanol Copper catalyst, oxidant Good functional group tolerance Catalyst and oxidant required

Precursor Derivatization and Subsequent Transformations

An alternative to direct etherification is the derivatization of a precursor followed by transformation into the methoxymethyl group. For instance, a starting material with a carboxylic acid group at the 3-position could be reduced to the corresponding benzyl alcohol. This alcohol can then be readily converted to the methyl ether using reagents like methyl iodide in the presence of a base (e.g., sodium hydride).

Another approach involves the use of a Grignard reagent. numberanalytics.com Starting from 1,3-dibromo-2-methoxybenzene, a selective Grignard formation at one of the bromine positions, followed by reaction with formaldehyde, would yield a benzyl alcohol. Subsequent methylation would provide the target methoxymethyl group. The success of this route depends on the selective formation of the Grignard reagent.

Convergent and Divergent Synthetic Pathways for the Compound

Both convergent and divergent synthetic strategies can be conceptualized for the synthesis of this compound. wikipedia.orgrsc.orgnih.govresearchgate.netresearchgate.net

A convergent synthesis would involve the preparation of two or more fragments of the molecule separately, which are then combined in the later stages of the synthesis. researchgate.net For example, a fragment containing the bromo and methoxy substituents could be coupled with a fragment that introduces the methoxymethyl group. This might involve a cross-coupling reaction, such as a Suzuki or Stille coupling, between a boronic acid or organotin derivative of a methoxymethyl-substituted benzene (B151609) and a dibromomethoxybenzene derivative.

A divergent synthesis , on the other hand, starts from a central core molecule that is successively functionalized. wikipedia.org In this case, one could start with a simple substituted benzene, like 2-bromoanisole, and then introduce the remaining functional groups in a stepwise manner. For example, a formylation reaction followed by reduction and methylation could install the methoxymethyl group.

Figure 1: Hypothetical Convergent vs. Divergent Synthetic Routes

Convergent Route:

Fragment A: Synthesis of a (2-methoxyphenyl)boronic acid derivative.

Fragment B: Synthesis of a bromo(methoxymethyl)benzene derivative.

Coupling: Palladium-catalyzed coupling of Fragment A and Fragment B.

Divergent Route:

Starting Material: 2-Methoxytoluene.

Step 1: Bromination to yield 3-bromo-2-methoxytoluene.

Step 2: Radical bromination to form 1-bromo-3-(bromomethyl)-2-methoxybenzene.

Step 3: Williamson ether synthesis with sodium methoxide to yield the final product.

Optimization of Reaction Conditions for Enhanced Yield and Purity

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters to consider include the choice of solvent, temperature, catalyst, and reaction time.

For the Williamson ether synthesis step, the choice of a polar aprotic solvent like DMF or DMSO is generally preferred to enhance the nucleophilicity of the methoxide ion. numberanalytics.comnumberanalytics.com The temperature should be controlled to minimize side reactions, such as elimination.

In a potential Grignard-based route , the formation of the Grignard reagent from an aryl bromide requires an ether solvent like THF or diethyl ether and careful exclusion of moisture. numberanalytics.comstackexchange.com The initiation of the reaction can sometimes be challenging and may require the use of activators like iodine or 1,2-dibromoethane. stackexchange.com

For any palladium-catalyzed cross-coupling reactions in a convergent approach, the choice of ligand, base, and solvent system is critical for achieving high efficiency and preventing side reactions.

Table 3: Potential Optimization Parameters for a Key Synthetic Step (Williamson Ether Synthesis)

Parameter Variation Expected Outcome on Yield/Purity Rationale
Solvent DMF vs. THF Higher yield in DMF DMF is more polar and aprotic, better solvating the cation and increasing nucleophilicity.
Temperature 25°C vs. 60°C Higher yield at 60°C, but potential for more impurities Increased temperature accelerates the reaction rate, but can also promote side reactions.
Base NaH vs. K₂CO₃ Higher yield with NaH NaH is a stronger base, ensuring complete deprotonation of any precursor alcohol.
Reaction Time 4h vs. 24h Higher conversion with longer time Ensures the reaction goes to completion, but may lead to decomposition if left too long.

By carefully selecting and optimizing each step of the synthetic sequence, it is possible to develop a robust and efficient methodology for the preparation of this compound.

Reactivity and Chemical Transformations of 1 Bromo 2 Methoxy 3 Methoxymethyl Benzene

Cross-Coupling Reactions Involving the Aryl Bromide Moiety

The carbon-bromine (C-Br) bond is the most reactive site for transition metal-catalyzed cross-coupling reactions. Aryl bromides are common starting materials for these transformations, offering a balance of reactivity and stability that is often favored over less reactive aryl chlorides or more expensive aryl iodides. illinois.edu

Palladium-catalyzed reactions are central to modern organic synthesis for forming new C-C bonds. researchgate.net For 1-Bromo-2-methoxy-3-(methoxymethyl)benzene, the aryl bromide moiety is the expected site of oxidative addition to a Palladium(0) catalyst, initiating the catalytic cycle.

Suzuki-Miyaura Reaction: This reaction couples an organohalide with an organoboron species. nih.gov It is anticipated that this compound would readily participate in Suzuki-Miyaura couplings with various aryl, vinyl, or alkyl boronic acids or esters. The reaction is tolerant of many functional groups, including the ether linkages present in the molecule. nih.govnih.gov The electron-donating methoxy (B1213986) and methoxymethyl groups may slightly influence the rate of oxidative addition. Substrates with ortho-bromoaniline motifs and various other substituents have been shown to react efficiently, suggesting the substituents on the target molecule would be well-tolerated. nih.gov

Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides This table presents typical conditions based on reactions with analogous compounds, not specifically this compound.

Coupling Partner Catalyst Ligand Base Solvent Temp (°C) Yield (%) Reference
Phenylboronic acid Pd(OAc)₂ SPhos K₃PO₄ Toluene/H₂O 100 >95 nih.gov
4-Methoxy-phenylboronic acid Pd-PEPPSI-CMP - K₂CO₃ MeOH 80 98 rsc.org
(2-Furyl)boronic acid Pd₂(dba)₃ XPhos K₃PO₄ Dioxane 100 ~90 nih.gov

Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org this compound is an excellent candidate for Sonogashira coupling. The reaction is generally robust and proceeds under mild conditions, which would preserve the methoxy and methoxymethyl ethers. wikipedia.orgnih.gov Both electron-rich and electron-poor aryl bromides are effective coupling partners. nih.gov

Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org This method is known for its high functional group tolerance and its ability to couple sp², sp³, and sp carbon atoms. wikipedia.org The aryl bromide of the title compound would be expected to couple efficiently with various organozinc reagents under standard Negishi conditions.

Copper-catalyzed reactions, particularly the Ullmann condensation, are classic methods for forming aryl-aryl or aryl-heteroatom bonds. organic-chemistry.org

Ullmann-type Reactions: The classic Ullmann reaction involves the copper-promoted coupling of two aryl halides to form a biaryl. Modern variations, often called Ullmann-type reactions, couple aryl halides with alcohols, amines, or thiols to form diaryl ethers, N-aryl amines, and diaryl thioethers, respectively. organic-chemistry.org It is expected that this compound could undergo Ullmann-type coupling with phenols or other nucleophiles in the presence of a copper catalyst and a base at elevated temperatures. Studies on substituted bromobenzenes, such as 1-bromo-4-methoxybenzene, have provided insight into the mechanisms and surface interactions during these reactions. nsf.gov

Transformations of the Methoxymethyl Group

The methoxymethyl (MOM) group in this compound is a benzylic ether. This functionality can undergo selective deprotection to reveal a primary alcohol or participate in oxidation/reduction reactions at the benzylic carbon.

The MOM group is a common protecting group for alcohols. nih.gov Its cleavage typically requires acidic conditions.

Deprotection: The methoxymethyl ether can be cleaved to unveil the corresponding benzyl (B1604629) alcohol, 3-bromo-2-methoxybenzyl alcohol. This is generally accomplished using Brønsted or Lewis acids. nih.gov Various methods have been developed for the mild deprotection of MOM ethers, such as using trimethylsilyl (B98337) triflate (TMSOTf) with 2,2'-bipyridyl or a catalytic amount of carbon tetrabromide (CBr₄) in isopropanol, which could offer selectivity in the presence of other functional groups. nih.govresearchgate.net

The benzylic position is activated towards oxidation. libretexts.org

Oxidation: Benzylic ethers can be oxidized to the corresponding carbonyl compounds. cdnsciencepub.com Reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) are known to oxidize benzylic ethers to aldehydes. cdnsciencepub.com Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), can oxidize the benzylic position directly to a carboxylic acid, provided a benzylic hydrogen is present. libretexts.org Therefore, oxidation of this compound would be expected to first yield 3-bromo-2-methoxybenzaldehyde.

Table 2: Representative Oxidation Methods for Benzylic Positions This table shows common reagents for oxidizing benzylic C-H bonds and ethers in analogous systems.

Substrate Type Reagent Product Type Reference
Benzylic Ether 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) Aldehyde/Ketone cdnsciencepub.com
Alkylarene Potassium Permanganate (KMnO₄), heat, acid Carboxylic Acid libretexts.org
Alkylarene o-Iodoxybenzoic acid (IBX) Aryl Ketone organic-chemistry.org
Alkylarene NaClO/TEMPO/Co(OAc)₂ Aldehyde/Ketone organic-chemistry.org

Reduction: The benzylic ether C-O bond is generally stable to common reducing agents. However, under conditions of hydrogenolysis (e.g., H₂ gas with a palladium catalyst), benzylic ethers can be cleaved to yield a methyl group. This would transform the methoxymethyl group into a methyl group, yielding 1-bromo-2-methoxy-3-methylbenzene.

Reactivity of the Aromatic Methoxy Group

The aromatic methoxy group is generally stable but can participate in certain reactions. It is an electron-donating group, which activates the aromatic ring towards electrophilic substitution and influences the reactivity of other groups through electronic effects. While typically robust, aryl methyl ethers can be cleaved under harsh conditions (e.g., with strong acids like HBr or BBr₃) to yield the corresponding phenol. More recently, nickel-catalyzed cross-coupling reactions have been developed that can use aryl ethers as electrophiles, cleaving the C–O bond, although these reactions often require specific ligand systems and may not be favored in the presence of a more reactive C-Br bond. nih.gov In the context of the title compound, any reaction targeting the methoxy group would need to overcome the much higher reactivity of the aryl bromide moiety.

Strategies for Regioselective O-Demethylation

The presence of two distinct methoxy groups—one directly attached to the aromatic ring (phenolic ether) and the other as a methoxymethyl ether (benzylic ether)—presents a challenge for selective O-demethylation. The choice of reagent and reaction conditions is crucial to achieve regioselectivity.

Common reagents for O-demethylation of aryl methyl ethers include strong Lewis acids like boron tribromide (BBr₃), aluminum chloride (AlCl₃), and strong Brønsted acids such as hydrobromic acid (HBr). chem-station.com

Boron Tribromide (BBr₃): This is a powerful and frequently used reagent for cleaving aryl methyl ethers. chem-station.comnih.gov The reaction proceeds via the formation of a Lewis acid-base adduct between the ether oxygen and the boron center, followed by nucleophilic attack of a bromide ion on the methyl group. chem-station.comnih.gov Given the higher basicity of the methoxymethyl ether oxygen compared to the phenolic ether oxygen, BBr₃ is expected to preferentially coordinate with the former. However, the high reactivity of BBr₃ might lead to the cleavage of both methoxy groups if the reaction is not carefully controlled, typically by using stoichiometric amounts of the reagent at low temperatures.

Aluminum Chloride (AlCl₃): AlCl₃ is a milder Lewis acid than BBr₃ and can offer better selectivity. chem-station.com Its bulkier nature may also play a role in differentiating between the two methoxy groups.

Hydrobromic Acid (HBr): Concentrated HBr at elevated temperatures is a classic method for demethylation. chem-station.com The mechanism involves protonation of the ether oxygen followed by an Sₙ2 attack by the bromide ion. chem-station.com This method is generally less selective and the harsh conditions could potentially lead to side reactions.

Table 1: Predicted Regioselectivity of O-Demethylation Reagents for this compound

Reagent Predicted Major Product Predicted Minor Product(s) Rationale
BBr₃ (1 equiv, low temp.) 3-Bromo-2-methoxyphenethyl alcohol 1-Bromo-2-hydroxy-3-(methoxymethyl)benzene, 3-Bromo-2-hydroxybenzyl alcohol Preferential cleavage of the more labile benzylic ether.
AlCl₃ (controlled stoichiometry) 3-Bromo-2-methoxyphenethyl alcohol 1-Bromo-2-hydroxy-3-(methoxymethyl)benzene Milder Lewis acid, potentially offering higher selectivity for the benzylic ether.
47% HBr (reflux) Mixture of demethylated products - Harsh conditions likely to cleave both ether linkages, leading to poor selectivity.

Investigation of Cleavage and Rearrangement Reactions

The methoxymethyl group in this compound is a form of acetal-type protecting group. thieme-connect.de These groups are susceptible to cleavage under acidic conditions. thieme-connect.de The mechanism involves protonation of the ether oxygen, followed by the loss of methanol (B129727) to form a resonance-stabilized benzylic carbocation. This cation can then be trapped by a nucleophile.

The proximity of the methoxy and methoxymethyl groups does not inherently predispose the molecule to common named rearrangement reactions under standard conditions. However, under forcing conditions, such as treatment with strong acids or bases at high temperatures, complex rearrangements could be envisioned, although no specific literature for this compound exists. One potential, though speculative, rearrangement could involve an intramolecular cyclization if the benzylic ether is cleaved to form a reactive intermediate that could be trapped by the adjacent methoxy group, though this is unlikely without specific catalytic conditions.

Electrophilic and Nucleophilic Aromatic Substitution on the Substituted Benzene (B151609) Core

Influence of Existing Substituents on Further Substitution Patterns

The regiochemical outcome of electrophilic aromatic substitution on the this compound ring is determined by the directing effects of the three existing substituents.

-OCH₃ (methoxy): A strongly activating, ortho, para-directing group due to its +R (resonance) effect.

-Br (bromo): A deactivating, ortho, para-directing group. Its -I (inductive) effect deactivates the ring, but its +R effect directs incoming electrophiles to the ortho and para positions. libretexts.org

-CH₂OCH₃ (methoxymethyl): A weakly activating, ortho, para-directing group due to hyperconjugation and a weak +I effect.

The positions on the benzene ring available for substitution are C4, C5, and C6.

Position C4: ortho to the -CH₂OCH₃ group and meta to both the -OCH₃ and -Br groups.

Position C5: para to the -Br group, meta to the -CH₂OCH₃ group, and meta to the -OCH₃ group.

Position C6: ortho to the -OCH₃ group and para to the -CH₂OCH₃ group.

The directing effects of the substituents are somewhat antagonistic. libretexts.org The powerful ortho, para-directing methoxy group strongly favors substitution at C6. The methoxymethyl group also directs to C6 (para) and C4 (ortho). The bromo group directs to C5 (para).

Considering the hierarchy of directing group strength (-OCH₃ > -CH₂OCH₃ > -Br), the primary site of electrophilic attack is predicted to be the C6 position, which is activated by the strongly electron-donating methoxy group and to a lesser extent by the methoxymethyl group. Substitution at C4 would be less favored due to being meta to the strongly activating methoxy group. Substitution at C5 is also less likely as it is only activated by the weakly directing bromo group and is meta to the two activating groups.

Table 2: Predicted Product Distribution for Electrophilic Aromatic Substitution of this compound

Reaction Predicted Major Product Predicted Minor Product(s)
Nitration (HNO₃/H₂SO₄) 1-Bromo-2-methoxy-3-(methoxymethyl)-6-nitrobenzene 1-Bromo-2-methoxy-3-(methoxymethyl)-4-nitrobenzene
Bromination (Br₂/FeBr₃) 1,6-Dibromo-2-methoxy-3-(methoxymethyl)benzene 1,4-Dibromo-2-methoxy-3-(methoxymethyl)benzene
Friedel-Crafts Acylation (RCOCl/AlCl₃) 1-(6-Bromo-5-methoxy-4-(methoxymethyl)phenyl)ethan-1-one 1-(4-Bromo-5-methoxy-6-(methoxymethyl)phenyl)ethan-1-one

Mechanistic Elucidation of Aromatic Transformations

Electrophilic Aromatic Substitution: The mechanism follows the general pathway for electrophilic aromatic substitution. makingmolecules.com An electrophile (E⁺) attacks the electron-rich benzene ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The stability of this intermediate determines the position of substitution. For substitution at C6, the positive charge can be delocalized onto the oxygen of the methoxy group, providing significant resonance stabilization. This is not possible for substitution at C4 or C5, explaining the preference for the C6 position. The final step is the loss of a proton from the site of attack to restore aromaticity.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SₙAr) on this ring is generally disfavored. masterorganicchemistry.comlibretexts.org SₙAr reactions typically require the presence of strong electron-withdrawing groups (e.g., -NO₂) ortho or para to a good leaving group (like the bromo substituent) to stabilize the negatively charged Meisenheimer intermediate. masterorganicchemistry.comlibretexts.org The methoxy and methoxymethyl groups are electron-donating, which destabilize the negative charge that would develop on the ring during a nucleophilic attack. Therefore, substitution of the bromine atom by a nucleophile would require harsh reaction conditions, and the reaction would likely be slow and low-yielding. If a strong electron-withdrawing group were introduced, for instance at the C6 position, the propensity for nucleophilic substitution of the bromine at C1 would be significantly enhanced.

Due to the highly specific nature of the chemical compound , "this compound," a thorough search of available chemical databases and scientific literature has yielded no specific data regarding its applications in complex organic molecule synthesis as outlined. The requested information concerning its direct use as a building block for heterocyclic systems, its integration into natural product total synthesis, or its role in the design of advanced organic materials precursors is not available for this particular molecule.

The search results did identify related, but structurally distinct, compounds such as "1-Bromo-2-(methoxymethyl)benzene" and "1-Bromo-3-(methoxymethyl)benzene." However, the explicit instructions to focus solely on "this compound" prevent the inclusion of information on these related molecules.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information for the specified compound. The absence of published research on "this compound" in the context of the provided outline means that any attempt to create the article would result in speculation or the inclusion of information on different chemical entities, which would violate the core instructions of the request.

No data tables or detailed research findings can be provided as no research concerning the specified applications of "this compound" has been found.

Applications in Complex Organic Molecule Synthesis

Regioselective Functionalization for Multi-Substituted Systems

The unique arrangement of substituents on "1-Bromo-2-methoxy-3-(methoxymethyl)benzene" makes it an ideal substrate for a variety of regioselective functionalization reactions. The bromine atom serves as a versatile handle for metal-halogen exchange or cross-coupling reactions, while the methoxy (B1213986) and methoxymethyl groups exert significant directing effects, influencing the position of subsequent chemical modifications.

Directed Ortho-Metalation (DoM): The methoxy and methoxymethyl groups, both containing oxygen atoms with lone pairs of electrons, can act as directing groups in ortho-lithiation reactions. In principle, treatment of "this compound" with a strong organolithium base, such as n-butyllithium or sec-butyllithium, could lead to the selective deprotonation at the position ortho to one of these directing groups. The coordination of the lithium atom to the oxygen of either the methoxy or methoxymethyl group would direct the deprotonation to the adjacent carbon atom. Given the substitution pattern, the most likely position for lithiation would be C4, which is ortho to the methoxymethyl group. This regioselectivity is crucial for the introduction of an electrophile at a specific position on the aromatic ring, a common strategy in the synthesis of complex natural products and pharmaceutical agents.

Metal-Halogen Exchange: The carbon-bromine bond in "this compound" is susceptible to metal-halogen exchange. This reaction, typically carried out with organolithium or Grignard reagents at low temperatures, results in the formation of an aryllithium or arylmagnesium species, respectively. This transformation is highly regioselective, as the exchange occurs specifically at the site of the bromine atom. The resulting organometallic intermediate can then be reacted with a wide range of electrophiles to introduce new functional groups at the C1 position. The presence of the adjacent methoxy and methoxymethyl groups can influence the stability and reactivity of the organometallic intermediate.

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom of "this compound" makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the C1 position with high regioselectivity. For instance, in a Suzuki-Miyaura coupling, the compound can be reacted with a boronic acid or ester in the presence of a palladium catalyst and a base to form a biaryl compound. The electronic and steric effects of the methoxy and methoxymethyl groups can impact the efficiency and outcome of these coupling reactions.

The following table summarizes the potential regioselective functionalization reactions of "this compound" based on established chemical principles.

Reaction TypeReagentsPotential Site of FunctionalizationExpected Product Type
Directed Ortho-MetalationStrong organolithium base (e.g., n-BuLi), then an electrophile (E+)C41-Bromo-2-methoxy-3-(methoxymethyl)-4-E-benzene
Metal-Halogen ExchangeOrganolithium or Grignard reagent, then an electrophile (E+)C11-E-2-methoxy-3-(methoxymethyl)benzene
Suzuki-Miyaura CouplingArylboronic acid, Pd catalyst, baseC11-Aryl-2-methoxy-3-(methoxymethyl)benzene
Heck CouplingAlkene, Pd catalyst, baseC11-Alkenyl-2-methoxy-3-(methoxymethyl)benzene
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, baseC11-Alkynyl-2-methoxy-3-(methoxymethyl)benzene

Note: The outcomes in this table are predicted based on general principles of organic reactivity. Specific experimental data for "this compound" is limited in publicly available research.

The strategic application of these regioselective reactions allows for the stepwise and controlled construction of highly substituted benzene (B151609) derivatives from "this compound," highlighting its importance as a key building block in modern organic synthesis.

Advanced Spectroscopic and Mechanistic Elucidation of 1 Bromo 2 Methoxy 3 Methoxymethyl Benzene

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Detailed Structural and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure of organic molecules in solution. For 1-Bromo-2-methoxy-3-(methoxymethyl)benzene, a suite of advanced NMR experiments would be utilized to map out its atomic connectivity and spatial arrangement.

Advanced 1H NMR Experiments for Proximity and Connectivity (e.g., COSY, NOESY)

A standard one-dimensional ¹H NMR spectrum would provide initial information on the number of distinct proton environments and their electronic surroundings. Based on the structure of this compound, one would expect to observe signals for the aromatic protons, the methoxy (B1213986) protons, and the methoxymethyl protons.

To further unravel the proton network, two-dimensional NMR techniques are essential:

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For the target molecule, COSY would reveal which aromatic protons are adjacent to one another, helping to definitively assign their positions on the benzene (B151609) ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique detects protons that are close to each other in space, regardless of whether they are directly bonded. NOESY is crucial for conformational analysis. It would show, for instance, the spatial proximity between the protons of the methoxy and methoxymethyl groups and the neighboring aromatic protons, providing insights into the preferred orientation of these substituents.

Predicted ¹H NMR Data While experimental data is not available, predicted chemical shifts can offer a hypothetical spectrum.

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
Aromatic-H7.0 - 7.5MultipletJ = 7-8
Methoxy-H (-OCH₃)~3.9SingletN/A
Methoxymethyl-H (-CH₂OCH₃)~4.5SingletN/A
Methoxymethyl-H (-CH₂OCH₃)~3.4SingletN/A

Note: These are estimated values and actual experimental values may vary.

13C NMR and Heteronuclear Correlation Spectroscopy (e.g., HMQC, HMBC) for Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal.

To correlate the proton and carbon signals, heteronuclear correlation experiments are employed:

Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC): These experiments show direct, one-bond correlations between protons and the carbons they are attached to. This allows for the unambiguous assignment of each carbon signal based on the previously assigned proton spectrum.

Predicted ¹³C NMR Data

Carbon Predicted Chemical Shift (ppm)
C-Br~115
C-OCH₃~155
C-CH₂OCH₃~135
Aromatic-C125 - 130
Methoxy-C (-OCH₃)~56
Methoxymethyl-C (-CH₂OCH₃)~70
Methoxymethyl-C (-CH₂OCH₃)~59

Note: These are estimated values and actual experimental values may vary.

Investigation of Dynamic Processes via Variable Temperature NMR

The substituents on the benzene ring of this compound may exhibit restricted rotation, leading to the existence of different conformers at room temperature. Variable Temperature (VT) NMR studies involve acquiring NMR spectra at different temperatures. By observing changes in the spectra, such as the broadening or sharpening of signals, it is possible to study dynamic processes like bond rotation and determine the energy barriers associated with them.

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule and their local environment.

Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Absorption Bands

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Specific functional groups have characteristic absorption frequencies. For this compound, the following characteristic bands would be expected:

Characteristic FTIR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C-H (aromatic)Stretching3100 - 3000
C-H (aliphatic)Stretching3000 - 2850
C=C (aromatic)Stretching1600 - 1450
C-O (ether)Stretching1250 - 1050
C-BrStretching650 - 550

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy is a complementary technique to FTIR. It measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar bonds, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the aromatic ring and the C-Br bond, providing a more complete picture of the molecule's vibrational modes.

Mass Spectrometry for Precise Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable analytical technique for the structural elucidation of "this compound." It provides crucial information regarding the compound's elemental composition and the connectivity of its atoms through fragmentation analysis. The presence of a bromine atom is a key feature, as it imparts a distinctive isotopic pattern in the mass spectrum, characterized by two peaks of nearly equal intensity separated by two mass-to-charge units (M and M+2), corresponding to the 79Br and 81Br isotopes.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Confirmation

High-resolution mass spectrometry (HRMS) is pivotal for determining the precise mass of the molecular ion, which in turn allows for the unambiguous confirmation of the elemental formula of "this compound" (C9H11BrO2). The calculated monoisotopic mass of the compound is 230.0000 u. HRMS instruments can measure this mass with high accuracy, typically within a few parts per million (ppm), thereby distinguishing it from other ions with the same nominal mass but different elemental compositions.

The table below presents the predicted high-resolution mass data for the molecular ions of "this compound," including the two major isotopic peaks resulting from the presence of bromine.

Ion FormulaIsotopeCalculated m/z
[C9H1179BrO2]+79Br229.9997
[C9H1181BrO2]+81Br231.9976

This table is based on theoretical calculations and serves as a predictive guide for experimental analysis.

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Identification

Tandem mass spectrometry (MS/MS) provides in-depth structural information by inducing the fragmentation of a selected precursor ion—in this case, the molecular ion of "this compound"—and analyzing the resulting product ions. The fragmentation pathways are influenced by the different functional groups present in the molecule: the bromo, methoxy, and methoxymethyl substituents on the benzene ring.

The fragmentation of ethers typically involves cleavage alpha to the oxygen atom. libretexts.orgdocbrown.info For "this compound," several key fragmentation pathways can be predicted:

Loss of a methyl radical (•CH3): This can occur from either the methoxy or the methoxymethyl group, leading to the formation of a stable ion. Cleavage from the methoxy group is a common fragmentation pathway for anisole (B1667542) derivatives.

Loss of a methoxy radical (•OCH3): This involves the cleavage of the bond between the aromatic ring and the methoxy group.

Loss of the methoxymethyl group (•CH2OCH3): This would result in a bromomethoxy-substituted benzene ring fragment.

Cleavage of the benzyl-ether bond: This can lead to the formation of a methoxymethyl cation or a bromo-methoxy-benzyl cation.

Loss of the bromine atom (•Br): This would result in a methoxy-methoxymethyl-benzene cation.

The following table details the predicted major fragment ions that would be observed in the MS/MS spectrum of "this compound."

Precursor Ion (m/z)Predicted Fragment IonLossPredicted Fragment m/z
230/232[C8H8BrO2]+•CH3215/217
230/232[C8H8BrO]+•OCH3199/201
230/232[C7H6BrO]+•CH2OCH3185/187
230/232[C9H11O2]+•Br151
230/232[C2H5O]+C7H6BrO45

This table represents predicted fragmentation patterns based on the chemical structure and known fragmentation behaviors of related compounds. The m/z values for bromine-containing fragments are given as a 79Br/81Br pair.

This systematic analysis of fragment ions allows for the comprehensive structural characterization of "this compound," confirming the identity and arrangement of its substituents.

Computational and Theoretical Investigations Pertaining to 1 Bromo 2 Methoxy 3 Methoxymethyl Benzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in providing a molecular-level understanding of the structure and reactivity of organic compounds. cuny.edu These methods can elucidate electronic properties and predict behavior that is often difficult to probe experimentally. cuny.edu

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecules due to its balance of computational cost and accuracy. mdpi.comechemcom.com For a molecule like 1-bromo-2-methoxy-3-(methoxymethyl)benzene, DFT calculations, likely using a functional such as B3LYP or M06-2X with a suitable basis set (e.g., 6-31G(d,p) or larger), would be employed to determine its most stable three-dimensional structure. cuny.eduechemcom.com

The optimization process involves finding the minimum energy conformation by calculating forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached. From this optimized geometry, a wealth of electronic properties can be derived.

Key Electronic Properties Obtainable from DFT:

PropertyDescriptionRelevance to this compound
HOMO-LUMO Gap The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).A smaller gap generally indicates higher reactivity. The electron-donating methoxy (B1213986) and methoxymethyl groups would be expected to raise the HOMO energy, influencing the molecule's susceptibility to electrophilic attack. bohrium.comphyschemres.org
Molecular Electrostatic Potential (MEP) A map of electrostatic potential on the electron density surface of the molecule.It visually indicates regions of positive (electrophilic) and negative (nucleophilic) potential. For this compound, negative potential would be concentrated around the oxygen atoms and the π-system of the benzene (B151609) ring, highlighting likely sites for interaction with electrophiles. echemcom.com
Atomic Charges Distribution of electron density among the atoms in the molecule (e.g., Mulliken, NBO charges).These charges help in understanding the inductive and resonance effects of the substituents. The bromine atom would exhibit a negative charge due to its electronegativity, while the oxygen atoms of the methoxy and methoxymethyl groups would also be electron-rich.
Dipole Moment A measure of the overall polarity of the molecule.The arrangement of the polar C-Br and C-O bonds would result in a net molecular dipole moment, affecting its solubility and intermolecular interactions. bohrium.com

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Computational methods are frequently used to predict spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. bohrium.com

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. stenutz.euresearchgate.net The Gauge-Including Atomic Orbital (GIAO) method is typically used to calculate the magnetic shielding tensors for each nucleus. nih.govacs.org These theoretical shielding values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), also calculated at the same level of theory. While DFT can provide reasonably accurate predictions, empirical scaling or more advanced machine learning models trained on large datasets of experimental and calculated shifts can further improve accuracy. nih.govnih.gov For this compound, calculations would predict the distinct chemical shifts for the aromatic protons and carbons, as well as those for the methoxy and methoxymethyl groups, reflecting the electronic environment created by the substituents.

Vibrational Frequencies: Theoretical calculation of vibrational frequencies (IR and Raman spectra) is achieved by computing the second derivatives of the energy with respect to atomic displacements. These calculations can confirm that an optimized structure is a true minimum (no imaginary frequencies) and help in assigning experimental vibrational bands to specific molecular motions, such as C-H stretches, C=C ring vibrations, and C-O and C-Br stretches. cuny.edu

Reaction Mechanism Elucidation through Computational Modeling

Computational chemistry provides powerful insights into how chemical reactions occur, allowing for the study of transient species and reaction energetics. ugent.be

The synthesis of this compound would likely involve the electrophilic bromination of a substituted benzene precursor. DFT calculations can be used to model the reaction mechanism of such a step. rsc.orgresearchgate.net A key aspect of this is locating the transition state (TS)—the highest energy point along the reaction coordinate.

For an electrophilic aromatic substitution, the mechanism typically involves the formation of a Wheland intermediate (a carbocation). msu.edu Computational modeling can determine the structure and energy of this intermediate and the transition states leading to and from it. Methods like the Nudged Elastic Band (NEB) can be used to find the minimum energy path between reactants and products. nih.gov

When an electrophile attacks a substituted benzene ring, multiple isomers can be formed. In the case of the precursor to this compound, bromination could occur at different positions. By calculating the energy profiles for each possible reaction pathway, computational models can predict the most likely product. ugent.be

The regioselectivity of electrophilic bromination on anisole (B1667542) (methoxybenzene) is known to strongly favor the para position, with some ortho product formed. msu.edunih.gov This is attributed to the ability of the electron-donating methoxy group to stabilize the positive charge in the Wheland intermediate through resonance. nih.gov For a precursor to the title compound, DFT calculations would compare the activation energies for bromination at all available sites on the ring. The directing effects of the existing methoxy and methoxymethyl groups would be quantified, with the lowest energy pathway indicating the favored product isomer. These studies often reveal that the preference for one isomer over another is due to a combination of electronic delocalization and steric effects. rsc.orgresearchgate.net

Predicted Energy Profile Features for Bromination:

FeatureComputational InsightExpected Outcome
Reactant Complex Formation of a pre-reaction complex between the benzene derivative and the brominating agent.A small energy stabilization before the main reaction barrier.
Transition State (TS) The energy barrier to the formation of the Wheland intermediate.The relative energies of the TS for attack at different ring positions determine the kinetic product distribution.
Wheland Intermediate A resonance-stabilized carbocation intermediate.The stability of this intermediate is a key factor in directing the substitution.
Product Complex The substituted benzene product complexed with the reaction byproducts.The final energy state of the reaction.

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Conformation Analysis and Intramolecular Interactions

The spatial arrangement of the flexible methoxy and methoxymethyl groups can significantly impact the molecule's properties. Conformational analysis aims to identify the most stable arrangements (conformers) and the energy barriers between them. cwu.educwu.edu

For this compound, the primary conformational flexibility arises from the rotation around the C(aryl)-O bonds of both the methoxy and methoxymethyl groups. A potential energy surface scan, where the energy is calculated at systematic increments of the relevant dihedral angles, can map out the conformational landscape. nih.gov

This analysis would likely reveal the preferred orientation of the methyl groups relative to the benzene ring. Intramolecular interactions, such as steric hindrance between the adjacent bulky substituents (bromo, methoxy, and methoxymethyl groups), would play a crucial role in determining the lowest energy conformer. nih.gov Furthermore, weak intramolecular hydrogen bonds or other non-covalent interactions could be identified using methods like Natural Bond Orbital (NBO) analysis or the Atoms in Molecules (AIM) theory. nih.govresearchgate.net These analyses provide detailed information about stabilizing orbital interactions or the presence of bond critical points between atoms, respectively. researchgate.net

Conclusion and Future Research Directions

Summary of Current Academic Understanding of 1-Bromo-2-methoxy-3-(methoxymethyl)benzene

The current academic understanding of this compound is exceptionally limited. The compound is primarily documented in the catalogs of chemical suppliers, which provide basic physicochemical data. There is a notable absence of peer-reviewed studies detailing its synthesis, characterization, or reactivity. Its existence implies that a synthetic route has been developed, but this information is not publicly available in academic literature. Therefore, our current understanding is based on inferences drawn from its structure, which features a polysubstituted benzene (B151609) ring with three distinct functional groups: a bromine atom, a methoxy (B1213986) group, and a methoxymethyl ether. The properties and potential reactions of the molecule are hypothesized based on the well-established chemistry of aryl bromides, anisoles, and benzyl-type ethers.

Identification of Knowledge Gaps and Unexplored Research Avenues

The primary knowledge gap is the near-total absence of dedicated research on this compound. This presents a number of unexplored avenues for chemical investigation:

Validated Synthetic Routes: There are no published, optimized, and high-yielding synthetic procedures for its preparation. The development of a reliable synthesis is the most critical first step for any further research.

Reactivity and Regioselectivity: The compound features multiple reactive sites. The aryl bromide can participate in cross-coupling reactions, and the methoxy and methoxymethyl groups can influence the regioselectivity of aromatic substitution reactions or be cleaved under certain conditions. The interplay between these groups has not been studied.

Metal-Halogen Exchange: The reactivity of the aryl bromide in lithium-bromine exchange reactions is unknown. acs.org The presence of two ether oxygen atoms could influence the stability and subsequent reactivity of the resulting aryllithium species. ias.ac.in

Cross-Coupling Potential: While aryl bromides are common substrates for palladium-catalyzed cross-coupling reactions, the performance of this specific, sterically hindered substrate has not been evaluated. nih.govchemistryviews.org

Selective Ether Cleavage: The molecule possesses two different types of ether linkages: an aryl methyl ether (anisole) and a benzyl-type (methoxymethyl) ether. The development of conditions to selectively cleave one in the presence of the other would be a valuable synthetic tool. oup.comlibretexts.org

Biological Activity: Many brominated and methoxylated aromatic compounds exhibit biological activity. youtube.com The potential of this compound as a scaffold for medicinal chemistry is completely unexplored.

Prospective Methodologies and Synthetic Targets for Advanced Research

To address the identified knowledge gaps, several prospective research directions can be proposed.

Methodologies:

Synthetic Exploration: A systematic study to develop an efficient synthesis is paramount. This could involve the bromination of 2-methoxy-3-(methoxymethyl)anisole or the ortho-lithiation and subsequent functionalization of a suitable precursor. nih.govacs.org

Reaction Condition Screening: The compound should be screened in a variety of common synthetic transformations. This includes standard cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig, Sonogashira), metal-halogen exchange followed by quenching with electrophiles, and directed ortho-metalation.

Selective Deprotection Studies: A study focused on the selective cleavage of the methoxy versus the methoxymethyl group using different reagents (e.g., BBr₃, TMSI, DDQ) would provide valuable insights into the stability and reactivity of these protecting groups on a crowded aromatic ring. oup.comorganic-chemistry.org

Synthetic Targets:

Biaryl Compounds: The aryl bromide handle could be used to synthesize novel biaryl compounds via Suzuki coupling with various boronic acids. These structures are common motifs in pharmaceuticals and materials science. researchgate.net

Heterocyclic Scaffolds: Intramolecular reactions, potentially following a cross-coupling or lithiation step, could be designed to construct novel heterocyclic systems.

Functionalized Phenols: Selective cleavage of either ether group would provide access to functionalized bromophenols, which are versatile synthetic intermediates. For instance, selective cleavage of the methoxymethyl ether would yield 2-bromo-6-methoxyphenol.

Broader Implications for Synthetic Organic Chemistry and Chemical Sciences

While this compound is a single molecule, its study could have broader implications. It serves as an excellent case study for understanding the complex interplay of steric and electronic effects in polysubstituted aromatic systems. Research into its synthesis and reactivity would contribute to the fundamental knowledge base of organic chemistry, particularly in the areas of regioselective synthesis and functional group compatibility.

Furthermore, should this compound or its derivatives prove useful as building blocks, it could enable the synthesis of novel complex molecules for applications in materials science, agrochemicals, or pharmaceuticals. The systematic exploration of such a seemingly simple yet unstudied molecule underscores the vastness of chemical space and the potential for new discoveries even within well-established areas of chemistry.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundSigma-Aldrich oup.com
CAS Number 2379322-39-9Sigma-Aldrich oup.com
Molecular Formula C₉H₁₁BrO₂Sigma-Aldrich oup.com
InChI Key AKDKRURTSRHAGT-UHFFFAOYSA-NSigma-Aldrich oup.com
Physical Form LiquidSigma-Aldrich oup.com

Table 2: Proposed Synthetic Reactions

Reaction TypeReagents and ConditionsProposed ProductReference
Suzuki Coupling Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent (e.g., Toluene/H₂O)2-Aryl-6-methoxy-1-(methoxymethyl)benzene researchgate.net
Buchwald-Hartwig Amination Amine, Pd catalyst, ligand (e.g., BINAP), base (e.g., NaOt-Bu)N-Aryl-2-methoxy-3-(methoxymethyl)aniline nih.gov
Lithium-Bromine Exchange t-BuLi or n-BuLi, THF, -78 °C; then electrophile (E⁺)2-E-6-methoxy-1-(methoxymethyl)benzene acs.org
Methoxymethyl Ether Cleavage DDQ or strong acid (e.g., TFA)2-Bromo-6-methoxyphenol oup.com
Anisole (B1667542) Cleavage BBr₃, CH₂Cl₂3-Bromo-2-(methoxymethyl)phenol organic-chemistry.org

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 1-Bromo-2-methoxy-3-(methoxymethyl)benzene?

  • Methodology : Synthesis typically involves bromination of a pre-functionalized aromatic precursor. For example:

Methoxymethyl introduction : Protect a hydroxyl group on the benzene ring via methoxymethylation using chloromethyl methyl ether (MOMCl) under basic conditions.

Bromination : Direct electrophilic bromination at the ortho position relative to the methoxy group, leveraging directing effects. Alternatively, utilize cross-coupling (e.g., Suzuki-Miyaura) with pre-brominated intermediates .

  • Key considerations : Regioselectivity is influenced by steric hindrance from the methoxymethyl group; optimize reaction temperature and catalyst loading to avoid side products.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR (¹H/¹³C) : Assign peaks based on substituent effects:
  • Methoxy groups (δ ~3.3–3.8 ppm in ¹H; δ ~55–60 ppm in ¹³C).
  • Bromine’s deshielding effect on adjacent protons.
  • GC-MS/HPLC : Verify purity (>95% as per industrial standards) and detect trace impurities .
  • Mass spectrometry : Compare fragmentation patterns with reference data (e.g., NIST spectra for related brominated methoxybenzenes) .

Q. What safety protocols are essential during handling?

  • Methodology :

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of volatile organic compounds (VOCs).
  • Storage : Keep in amber glass bottles at 0–6°C to prevent photodegradation and thermal instability .

Advanced Research Questions

Q. How can steric hindrance from the methoxymethyl group be mitigated in cross-coupling reactions?

  • Methodology :

  • Catalyst design : Use bulky ligands (e.g., SPhos or XPhos) to enhance turnover in palladium-catalyzed reactions.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of sterically hindered intermediates.
  • Temperature control : Higher temperatures (80–100°C) may reduce aggregation but risk decomposition; monitor via TLC/GC .

Q. How to resolve contradictions in reported reaction yields for derivatives of this compound?

  • Methodology :

  • Variable screening : Systematically test parameters:
VariableImpact
Catalyst sourcePd(OAc)₂ vs. PdCl₂ may alter reactivity
Reagent purityTrace moisture degrades Grignard reagents
Reaction timeOver-reaction leads to byproducts
  • Data validation : Replicate experiments under standardized conditions (e.g., inert atmosphere, anhydrous solvents) and compare with literature protocols .

Q. What strategies enable the use of this compound in synthesizing bioactive molecules?

  • Methodology :

  • Functionalization : Convert the bromine to aryl boronic esters for Suzuki couplings, enabling access to biaryl structures common in drug candidates.
  • Deprotection : Cleave the methoxymethyl group under acidic conditions (e.g., HCl/MeOH) to reveal hydroxyl groups for further derivatization .
  • Case study : Analogous brominated methoxybenzenes are intermediates in antiviral agents; structural analogs could exploit similar pharmacophores .

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